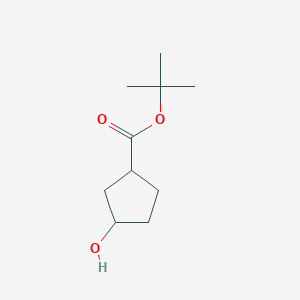

tert-Butyl 3-hydroxycyclopentanecarboxylate

CAS No.:

Cat. No.: VC13562939

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O3 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl 3-hydroxycyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8,11H,4-6H2,1-3H3 |

| Standard InChI Key | WMCJHERERQKJIB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CCC(C1)O |

| Canonical SMILES | CC(C)(C)OC(=O)C1CCC(C1)O |

Introduction

tert-Butyl 3-hydroxycyclopentanecarboxylate is a chemical compound that has garnered attention in various fields of organic chemistry and pharmaceutical research. This compound is a derivative of cyclopentane, featuring a hydroxyl group and a tert-butyl ester group attached to the cyclopentane ring. It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.

Synthesis Methods

The synthesis of tert-Butyl 3-hydroxycyclopentanecarboxylate often involves the reduction of a corresponding ketone or aldehyde precursor. For example, a solution of a cyclopentanone derivative can be reduced using sodium borohydride (NaBH4) in methanol to yield the hydroxylated compound .

Synthesis Steps:

-

Starting Material Preparation: Obtain the appropriate cyclopentanone derivative.

-

Reduction Reaction: Treat the cyclopentanone with NaBH4 in methanol at low temperatures.

-

Purification: Isolate the product through standard organic chemistry techniques such as chromatography.

Applications in Pharmaceutical Research

This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents. For instance, it can be involved in the synthesis of heteroaryldihydropyrimidine derivatives, which have shown potential in treating viral infections like HBV .

Pharmaceutical Applications:

-

Antiviral Agents: Used in the synthesis of compounds that inhibit viral replication.

-

Capsid Assembly Modulators: Compounds derived from tert-Butyl 3-hydroxycyclopentanecarboxylate may disrupt viral capsid assembly, reducing infectivity.

Research Findings and Future Directions

Recent research highlights the versatility of tert-Butyl 3-hydroxycyclopentanecarboxylate in organic synthesis and its potential in developing new therapeutic agents. Future studies may focus on optimizing synthesis conditions and exploring its applications in other fields, such as materials science or agrochemicals.

Research Highlights:

-

Synthetic Versatility: The compound can undergo various transformations to yield complex molecules.

-

Pharmaceutical Potential: Derivatives show promise in treating viral infections and other diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume